molecular formula C10H13BClNO3 B1417799 (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid CAS No. 874288-10-5

(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid

Cat. No.: B1417799
CAS No.: 874288-10-5
M. Wt: 241.48 g/mol
InChI Key: VTJIILRCPRVUHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C₁₀H₁₃BClNO₃ and a molecular weight of 241.48 g/mol. This compound is primarily used in research settings and is not intended for human or veterinary use

Preparation Methods

The synthesis of (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid typically involves the reaction of 3-aminophenylboronic acid with 3-chloropropyl isocyanate under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane, at a temperature range of 0-25°C. The product is then purified using standard techniques like recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding boronic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from 0-100°C. Major products formed from these reactions include various substituted boronic acid derivatives.

Scientific Research Applications

(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex boronic acid derivatives.

    Biology: This compound is utilized in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the development of advanced materials and catalysts for various industrial processes

Mechanism of Action

The mechanism of action of (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in the study of enzyme kinetics and the development of enzyme inhibitors .

Comparison with Similar Compounds

(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid can be compared with other similar boronic acid derivatives, such as:

    Phenylboronic acid: A simpler boronic acid derivative used in various organic synthesis reactions.

    (4-(Hydroxymethyl)phenyl)boronic acid: Known for its applications in bioconjugation and sensor development.

    (3-(Aminomethyl)phenyl)boronic acid: Utilized in the study of enzyme inhibition and as a building block in organic synthesis

The uniqueness of this compound lies in its specific functional groups, which allow for diverse chemical reactions and applications in various scientific fields.

Properties

IUPAC Name

[3-(3-chloropropylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BClNO3/c12-5-2-6-13-10(14)8-3-1-4-9(7-8)11(15)16/h1,3-4,7,15-16H,2,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJIILRCPRVUHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCCCCl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657450
Record name {3-[(3-Chloropropyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874288-10-5
Record name {3-[(3-Chloropropyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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